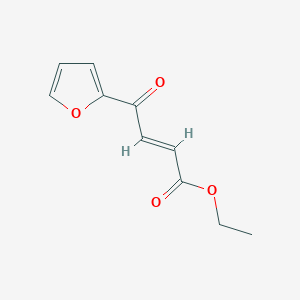

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate

Description

Contextualization within Alpha,Beta-Unsaturated Esters and Diketo Acid Derivatives

The chemical architecture of (E)-Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate places it firmly within the class of α,β-unsaturated esters. These are organic compounds that feature an ester functional group directly conjugated with a carbon-carbon double bond. fiveable.me This conjugation between the C=C double bond and the C=O of the ester group creates an extended π-system, which significantly influences the molecule's reactivity. fiveable.mersc.org Unlike isolated alkenes or esters, α,β-unsaturated carbonyl compounds are susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. fiveable.mewikipedia.org The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic, facilitating this type of reaction. fiveable.metutorsglobe.com

Furthermore, the compound can be classified as a derivative of a diketo acid, specifically a γ-keto ester or a 2,4-dioxobutanoate derivative. Diketo acids (DKAs) and their ester derivatives are characterized by the presence of two ketone functionalities and a carboxylic acid or ester group. acs.org This class of compounds has garnered significant attention in medicinal chemistry. For instance, various aryl diketo acid derivatives have been identified as potent and selective inhibitors of the HIV-1 integrase enzyme, a crucial target for antiretroviral therapy. acs.orgunifi.itnih.gov The diketo moiety is often essential for this inhibitory activity. acs.orgnih.gov Research has shown that these compounds can exist in equilibrium between several forms in solution, including diketo and various enol tautomers. rsc.org

Significance of Furan-Containing Organic Compounds in Contemporary Chemical Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in modern chemical and pharmaceutical research. wisdomlib.orgresearchgate.net Furan and its derivatives are integral components of numerous natural products and commercially available drugs. researchgate.netutripoli.edu.ly The presence of the oxygen heteroatom increases polarity and allows for potential hydrogen bonding, while the aromatic system partakes in various chemical reactions. utripoli.edu.lyijabbr.com

The significance of furan-containing compounds stems from their broad spectrum of pharmacological and biological activities. wisdomlib.orgutripoli.edu.ly They have been extensively investigated and developed as therapeutic agents with applications including:

Antimicrobial: Furan derivatives are well-established antibacterial and antifungal agents. researchgate.netutripoli.edu.ly A classic example is Nitrofurantoin, which is used to treat urinary tract infections. wisdomlib.org

Anti-inflammatory and Analgesic: Certain furan derivatives exhibit potent anti-inflammatory and pain-relieving properties. utripoli.edu.lyijabbr.com

Anticancer: The furan moiety is a key structural component in various compounds developed for their antitumor activities. wisdomlib.orgutripoli.edu.ly

Cardiovascular and Anti-ulcer: Compounds like ranitidine, which contains a furan ring, have been used to decrease stomach acid, and other derivatives show cardiovascular effects. wisdomlib.orgresearchgate.net

Central Nervous System: Research has also explored furan derivatives for their potential as antidepressant, anticonvulsant, and anxiolytic agents. utripoli.edu.lyijabbr.com

Beyond medicine, furan derivatives serve as versatile building blocks in organic synthesis and are used as industrial solvents and chemical raw materials. utripoli.edu.lyeuropub.co.uk

Overview of Academic Research Trajectories Pertaining to the Chemical Compound and its Structural Analogues

Academic research involving this compound and its structural analogues primarily focuses on their utility as versatile synthons for constructing more complex heterocyclic systems with potential biological activity. The inherent reactivity of the α,β-unsaturated keto-ester framework allows for a variety of chemical transformations.

One significant research trajectory involves using furan-containing oxobutenoic acids and their derivatives as precursors for novel bioactive compounds. For example, studies have shown that substituted 2,4-dioxobutanoic acids can react with furan-2-carbohydrazide (B108491) to produce substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru These products have demonstrated pronounced anti-inflammatory activity, highlighting a direct therapeutic application for this structural class. chimicatechnoacta.ru

Another area of investigation is the use of these scaffolds in cyclization and cycloaddition reactions to build diverse heterocyclic rings. Research has demonstrated that α,γ-diketo acids, close relatives of the title compound, can react with binucleophiles like ortho-phenylenediamine or ortho-aminophenol to create quinoxalinone and benzoxazinone (B8607429) derivatives, which are known for their antibacterial and antitumor activities. researchgate.net In a similar vein, the reaction of furan-containing butenoic acid derivatives with various reagents has led to the synthesis of novel pyridines and pyrazoles with analgesic and antibacterial properties. researchgate.net

Furthermore, the furan ring itself can be the reactive site. In some synthetic pathways, the furan ring of a precursor molecule is opened to form a different functional group, which then undergoes further reactions. For instance, the hydrolysis of certain imino-furanone derivatives, which can be conceptually linked to oxobutenoates, leads to the formation of 4-oxo-2-aminobut-2-enoic acids that exhibit antibacterial activity. researchgate.net This demonstrates the role of the furan-containing butenoate system as a masked precursor for other valuable chemical structures.

| Research Area | Precursor Type | Resulting Compounds | Reported Activity |

| Synthesis of Hydrazones chimicatechnoacta.ru | Substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide | 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Anti-inflammatory |

| Heterocyclic Synthesis researchgate.net | Furan-containing α,γ-diketo acids | Quinoxalinones, Benzoxazinones, Pyridines, Pyrazoles | Antibacterial, Antitumor, Analgesic |

| Furan Ring Opening researchgate.net | Imino-furanone derivatives | 4-oxo-2-aminobut-2-enoic acids | Antibacterial |

This body of research underscores the primary academic interest in this compound and its analogues not as end-products themselves, but as highly versatile intermediates for the synthesis of complex, biologically active heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

ethyl (E)-4-(furan-2-yl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C10H10O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-7H,2H2,1H3/b6-5+ |

InChI Key |

AYGGXIICBGOISY-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CO1 |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for E Ethyl 4 Furan 2 Yl 4 Oxobut 2 Enoate and Analogues

Direct Synthetic Routes to the Chemical Compound

The most direct methods for the synthesis of (E)-ethyl 4-(furan-2-yl)-4-oxobut-2-enoate typically involve the formation of the α,β-unsaturated ketone moiety through carbon-carbon bond-forming reactions. Two prominent strategies in this regard are the Claisen-Schmidt condensation and the Wittig reaction.

The Claisen-Schmidt condensation offers a straightforward approach by reacting furfural (B47365) with ethyl acetoacetate (B1235776) or a related ketone under basic or acidic conditions. This reaction, a type of crossed aldol (B89426) condensation, typically proceeds by the initial formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone readily affords the α,β-unsaturated system. The use of solid super base catalysts, such as alumina-supported calcium oxide (Al₂O₃/CaO), has been shown to be effective in driving this condensation to high selectivity for the desired enone product. rsc.org For instance, the condensation of furfural with acetophenone (B1666503), a structural analogue, has been reported to yield 3-(furan-2-yl)-1-phenylprop-2-en-1-one with 100% selectivity using such a catalyst. rsc.org A plausible mechanism involves the activation of the ketone's carbonyl group by the catalyst, facilitating enol formation, which then reacts with furfural followed by dehydration. sid.ir

Alternatively, the Wittig reaction provides a powerful and versatile method for olefination. tcichemicals.com This reaction involves the use of a phosphonium (B103445) ylide, which can be generated in situ from a corresponding phosphonium salt and a base. For the synthesis of this compound, a suitable Wittig reagent would be a phosphorane derived from an ethyl ester-containing phosphonium salt. This ylide would then react with furan-2-glyoxal to form the desired α,β-unsaturated ester. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions, allowing for the selective formation of the (E)-isomer. tcichemicals.com

Synthesis of Related 4-Oxobut-2-enoate Derivatives

The synthesis of analogues of this compound can be achieved by utilizing key precursors and core intermediates, allowing for the introduction of various structural modifications.

Methodologies Employing 2-Acetylfuran (B1664036) as a Precursor

2-Acetylfuran serves as a valuable and readily available precursor for the synthesis of the target compound and its derivatives. bldpharm.com A common industrial synthesis of 2-acetylfuran involves the Friedel-Crafts acylation of furan (B31954) with acetic anhydride (B1165640). bldpharm.comgoogle.comnih.gov

Once obtained, 2-acetylfuran can be utilized in several ways. One approach is a Claisen-type condensation with a glyoxylate (B1226380) ester, such as ethyl glyoxylate. This reaction, typically base-catalyzed, would involve the formation of the enolate of 2-acetylfuran, which then adds to the aldehyde of the glyoxylate. Subsequent dehydration would yield the desired this compound. The Claisen condensation is a well-established method for forming β-keto esters from the reaction of two ester molecules or an ester and a ketone in the presence of a strong base. nih.govsynarchive.comnumberanalytics.com

Another strategy involves a Mannich-type reaction . For example, a one-pot reaction of acetophenone (a phenyl analogue of 2-acetylfuran), ethyl glyoxylate, and (S)-phenethylamine in the presence of L-proline as a catalyst has been shown to produce the corresponding amino-substituted butanoate. google.com This methodology could potentially be adapted using 2-acetylfuran to generate aminofunctionalized analogues.

| Precursor | Reagent | Reaction Type | Product |

| 2-Acetylfuran | Ethyl glyoxylate | Claisen-type condensation | This compound |

| 2-Acetylfuran | Amine, Ethyl glyoxylate | Mannich-type reaction | Amino-substituted butanoate analogue |

Derivatization from Ethyl 4-Oxobut-2-enoate as a Core Intermediate

(E)-Ethyl 4-oxobut-2-enoate is a key intermediate that can be derivatized to introduce the furan moiety. nih.gov This intermediate possesses both an α,β-unsaturated ester and an aldehyde functionality, making it susceptible to various chemical transformations.

One potential route for derivatization is through a Friedel-Crafts acylation type reaction where furan reacts with the aldehyde or a derivative thereof in the presence of a Lewis acid catalyst. For instance, the reaction of 3-carbethoxycoumarin with furan in the presence of AlCl₃ has been reported to yield ethyl 4-(2-furyl)-2-oxochroman-3-carboxylate, demonstrating the feasibility of forming a carbon-carbon bond between furan and a related electrophilic species. nih.gov

Furthermore, the aldehyde group of ethyl 4-oxobut-2-enoate can be converted into a leaving group, which can then be displaced by a furan nucleophile, such as a furyl Grignard reagent or a furyl lithium species. This nucleophilic addition would directly install the furan ring at the 4-position.

Preparation of Hydroxylated Analogues, e.g., (E)-Ethyl 4-(Furan-3-yl)-4-hydroxybut-2-enoate and Ethyl 4-(furan-2-yl)-2-hydroxy-4-oxobut-2-enoate

The synthesis of hydroxylated analogues introduces an additional functional group that can be valuable for further chemical modifications or for biological activity.

The synthesis of (E)-ethyl 4-(furan-3-yl)-4-hydroxybut-2-enoate can be envisioned through a nucleophilic addition of a furan-3-yl organometallic reagent (e.g., 3-furyllithium or 3-furylmagnesium bromide) to the aldehyde functionality of (E)-ethyl 4-oxobut-2-enoate. This would generate the desired secondary alcohol at the C4 position.

For the preparation of ethyl 4-(furan-2-yl)-2-hydroxy-4-oxobut-2-enoate , a different strategy is required. A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been synthesized as potent enzyme inhibitors. nih.govresearchgate.net The general approach involves the oxalylation of an aryl methyl ketone, such as 2-acetylfuran, with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide. researchgate.net This reaction forms a ketoenolate ester which can then be gently hydrolyzed to the corresponding ketoenol ester. This methodology provides a direct route to the 2-hydroxy-4-oxo-but-2-enoate scaffold. The reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (B108491) has also been used to synthesize related hydrazono derivatives. researchgate.netchimicatechnoacta.ru

| Target Analogue | Synthetic Strategy | Key Reagents |

| (E)-Ethyl 4-(Furan-3-yl)-4-hydroxybut-2-enoate | Nucleophilic addition to (E)-ethyl 4-oxobut-2-enoate | 3-Furyllithium or 3-Furylmagnesium bromide |

| Ethyl 4-(furan-2-yl)-2-hydroxy-4-oxobut-2-enoate | Oxalylation of 2-acetylfuran | Dimethyl oxalate, Sodium methoxide |

Multi-component Reaction Strategies for Constructing Structurally Diverse Analogues

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate structural diversity rapidly.

While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies for the synthesis of polysubstituted furans are well-documented and could be adapted. For instance, an efficient synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates has been achieved through the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride. semanticscholar.orgresearchgate.net This reaction proceeds under mild conditions and tolerates a variety of substituents on the aryl ring, including heterocyclic rings like thiophene. semanticscholar.org Adapting this methodology by using a furan-containing acrylate (B77674) could potentially lead to the desired butenoate framework.

Stereoselective Synthesis Approaches for (E)-Isomers and Control of Geometric Purity

The control of the double bond geometry is crucial in the synthesis of this compound, as the (E)-isomer is often the desired stereoisomer.

As mentioned earlier, the Claisen-Schmidt condensation often leads to the thermodynamically more stable (E)-isomer, especially when followed by dehydration under the reaction conditions. The use of specific catalysts and reaction conditions can further enhance this selectivity. For example, the use of (MWCNTs)-COOH/CeO₂ as a catalyst in the Claisen-Schmidt condensation of aldehydes and acetophenones has been shown to exclusively yield the (E)-isomers in high yields. sid.ir

The Wittig reaction offers a more tunable approach to stereoselectivity. While standard Wittig reactions with unstabilized ylides often favor the (Z)-alkene, the use of stabilized ylides, such as the one required for the synthesis of the target ester, generally favors the formation of the (E)-alkene. The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-isomer. Furthermore, related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, are well-known for their high (E)-selectivity in the synthesis of α,β-unsaturated esters.

Stereospecific oxidizing agents can also be employed in the synthesis of related compounds to maintain the desired stereochemistry. For instance, SeO₂, activated MnO₂, and NaClO₂ have been used for the synthesis of potential metabolites of related (E)-isomers while preserving the double bond geometry. nih.gov

| Reaction | Stereochemical Outcome | Factors Influencing Selectivity |

| Claisen-Schmidt Condensation | Predominantly (E)-isomer | Thermodynamic control, catalyst choice |

| Wittig Reaction (with stabilized ylide) | Predominantly (E)-isomer | Ylide stability, reaction conditions |

| Horner-Wadsworth-Emmons Reaction | Highly (E)-selective | Nature of the phosphonate reagent |

Post-Synthetic Modification and Derivatization Strategies, e.g., Reaction with Potassium tert-Butoxide

Post-synthetic modification refers to the chemical transformation of a pre-formed molecule to introduce new functional groups or to alter its chemical structure. Such strategies are pivotal for generating molecular diversity and for the late-stage functionalization of complex molecules. In the context of this compound, its rich chemical architecture, featuring an α,β-unsaturated ketone, an ester, and a furan ring, offers multiple avenues for derivatization.

The reaction with potassium tert-butoxide (t-BuOK), a strong, sterically hindered, non-nucleophilic base, is a classic example of a post-synthetic modification strategy. The outcome of this reaction is highly dependent on the reaction conditions and the substrate's structure. For this compound, the interaction with potassium tert-butoxide can be predicted based on fundamental principles of organic reactivity.

The most acidic proton in the molecule is located at the α-position to the ester carbonyl group. However, the presence of the conjugated system and the furan ring introduces other potential reaction pathways. The reaction with potassium tert-butoxide is expected to proceed via one of the following major pathways:

Deprotonation and Subsequent Reactions: Potassium tert-butoxide can abstract a proton from the carbon alpha to the ester, leading to the formation of an enolate. This enolate can then participate in various intramolecular or intermolecular reactions.

Michael Addition: While potassium tert-butoxide is a poor nucleophile, under certain conditions, the tert-butoxide anion can potentially undergo a Michael addition to the β-carbon of the enone system.

Ring-Opening of the Furan Moiety: Strong bases can, in some instances, induce the cleavage of heterocyclic rings, although this is generally less common for the relatively stable furan ring under these conditions.

Detailed Research Findings

While specific studies detailing the reaction of this compound with potassium tert-butoxide are not extensively reported in the literature, the reactivity of analogous systems provides a strong basis for predicting the likely outcomes. The reaction of ethyl phenylacetate (B1230308) with potassium tert-butoxide, for instance, is known to lead to self-condensation products. chegg.com This suggests that a similar pathway, involving the formation of an enolate followed by an intermolecular reaction, is plausible for the title compound.

Interactive Data Table: Plausible Products from the Reaction of this compound with Potassium tert-Butoxide

| Product Name | Reaction Pathway | Key Intermediates | Potential Further Reactions |

| Dimerized Product | Intermolecular Michael Addition | Enolate of the starting material | Cyclization, aromatization |

| Isomerized Product | Intramolecular Rearrangement | Enolate | Further isomerization |

| Furan Ring-Opened Product | Ring Cleavage | Acylic enolate | Cyclization to form new heterocycles |

It is important to note that the actual product distribution will be highly dependent on the specific reaction conditions, including temperature, solvent, and the stoichiometry of the base.

Chemical Reactivity and Transformational Studies of the Chemical Compound

Electrophilic and Nucleophilic Reaction Pathways of the Alpha,Beta-Unsaturated System

The α,β-unsaturated system in (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is characterized by conjugated double bonds (C=C and C=O), which create electrophilic centers at the carbonyl carbon and the β-carbon. This electronic arrangement makes the molecule susceptible to nucleophilic attack, particularly through Michael (1,4-conjugate) addition.

Nucleophiles can add to the β-carbon of the butenoate chain, a classic example of a Michael addition. This reaction is versatile, allowing for the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. The reaction involves the attack of a nucleophile on the β-carbon, leading to an enolate intermediate which is then protonated to give the final product. The scope of nucleophiles includes organometallic reagents, enamines, and heteroatomic nucleophiles like amines, thiols, and alcohols.

Conversely, while the double bond is electron-deficient and thus generally unreactive towards electrophiles, certain electrophilic additions can be induced under specific conditions, although these are less common than nucleophilic additions.

Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Systems (Note: This table presents generalized reactions for α,β-unsaturated systems, applicable to the target compound.)

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Organocuprates | R₂CuLi | β-Alkylated ketone |

| Enolates | Ketone + Base | 1,5-Dicarbonyl compound |

| Amines | R₂NH | β-Amino ketone |

| Thiols | RSH | β-Thioether ketone |

Reactivity Profiles Associated with the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle, typically reactive towards electrophiles. However, the presence of the electron-withdrawing 4-oxobut-2-enoate substituent at the C2 position significantly deactivates the furan ring towards electrophilic aromatic substitution. nih.gov Such reactions, if they occur, would be directed to the C5 position, which is the most electron-rich site after C2. acs.orgnih.gov

Despite this deactivation, the furan moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The reaction of furan with a dienophile, such as maleic anhydride (B1165640), typically yields an oxa-bridged cyclohexene (B86901) adduct. researchgate.net The electron-withdrawing nature of the substituent on the furan ring can influence the rate and selectivity of these cycloadditions. nih.gov

Table 2: Reactivity of the Furan Moiety

| Reaction Type | Reagent/Conditions | Expected Product/Outcome | Reference |

| Electrophilic Substitution | Nitrating agent (e.g., Acetyl nitrate) | 2-(5-Nitro-furan-2-yl)-... derivative (low yield expected) | nih.gov |

| Diels-Alder Cycloaddition | Maleimide, Heat | Oxabicycloheptene derivative | researchgate.net |

| Oxidative Olefination | Alkene, Iridium catalyst | Branched vinylfuran product | chemrxiv.org |

Chemical Transformations at the Ketone Functionality

The ketone group in this compound is a versatile functional handle for various transformations. It can be readily reduced to a secondary alcohol using a variety of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone over the ester and the α,β-unsaturated double bond under appropriate conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities.

The carbonyl carbon is also electrophilic and can be attacked by organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). This would lead to the formation of a tertiary alcohol after acidic workup.

Intramolecular Cyclization Phenomena and Derivatives

Derivatives of 4-oxo-4-(furan-2-yl)butanoic acid are known to undergo intramolecular cyclization to form various heterocyclic structures, most notably furan-2-one derivatives. researchgate.netapicalscientific.comguidechem.combldpharm.com These reactions are often promoted by dehydrating agents or heat.

The formation of furan-2(5H)-one (a butenolide) derivatives from related 4-oxo-4-aryl/hetarylbutanoic acids is a well-documented transformation. nih.govorganic-chemistry.orgexlibrisgroup.com For derivatives of this compound, a plausible mechanism for cyclization would involve the formation of an enol or enolate intermediate. For example, in the presence of an acid or base catalyst, the enol form of the ketone can be generated. The hydroxyl group of the enol can then undergo a nucleophilic attack on the ester carbonyl carbon. Subsequent elimination of ethanol (B145695) would lead to the formation of the furan-2-one ring.

In a specific study, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. apicalscientific.comguidechem.com This highlights the propensity of this molecular framework to form five-membered heterocyclic rings.

The furan ring itself, particularly when substituted with a carbonyl group, can be susceptible to ring-opening reactions under certain conditions. researchgate.net Acid-catalyzed hydrolysis or oxidation can lead to the formation of 1,4-dicarbonyl compounds. For instance, oxidation of 2-acylfurans can lead to dearomatization and the formation of enediones. chemrxiv.org

Rearrangements of the butenoate chain or the entire molecule can also occur. For example, under photochemical conditions, furan derivatives can undergo complex isomerizations. Additionally, certain catalytic processes can induce rearrangements of the furan ring to form other heterocyclic or carbocyclic systems, such as cyclopentanones. acs.org

Catalytic Applications and Processes, e.g., Iridium-Catalyzed Transformations

The unique structure of this compound makes it a substrate for various catalytic transformations. Iridium catalysts, in particular, have shown significant utility in the transformation of both furans and α,β-unsaturated ketones.

Iridium-catalyzed asymmetric hydrogenation is a powerful tool for the stereoselective reduction of the C=C double bond in α,β-unsaturated ketones, providing access to chiral saturated ketones. acs.orgnih.govnih.govcuvillier.de This methodology could be applied to the title compound to produce chiral ethyl 4-(furan-2-yl)-4-oxobutanoate with high enantioselectivity. Furthermore, iridium complexes are effective for the transfer hydrogenation of α,β-unsaturated ketones to the corresponding saturated ketones using hydrogen donors like isopropanol (B130326) or formic acid, often with high chemoselectivity. nih.gov

Recent research has also demonstrated the iridium-catalyzed oxidative olefination of furans with unactivated alkenes, which generates branched vinylfuran products. chemrxiv.org Another significant application is the iridium-catalyzed chemoselective reduction of the furan ring, which allows furan-2-yl anions to be used as γ-oxo or γ-hydroxyl acyl anion equivalents. Iridium catalysts have also been employed for the selective C-H borylation of furan derivatives, enabling further functionalization. apicalscientific.com

Table 3: Iridium-Catalyzed Transformations Relevant to this compound

| Reaction Type | Catalyst System | Product Type | Reference |

| Transfer Hydrogenation of C=C | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ / 2-Propanol | Ethyl 4-(furan-2-yl)-4-oxobutanoate | nih.gov |

| Asymmetric Hydrogenation of C=C | Chiral Ir-N,P complexes / H₂ | Chiral Ethyl 4-(furan-2-yl)-4-oxobutanoate | nih.gov |

| Asymmetric Hydrogenation of Furan Ring | Chiral Ir-Pyridine-Phosphine / H₂ | Chiral Tetrahydrofuran derivative | |

| Oxidative Olefination of Furan | Iridium complex / Alkene | C5-vinylated furan derivative | chemrxiv.org |

| C-H Borylation of Furan | Iridium complex / Bpin | Borylated furan derivative | apicalscientific.com |

Structure Activity Relationship Sar and Molecular Design Principles for Analogues

Identification of Crucial Structural Determinants for Biological Activities

The biological activity of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is intrinsically linked to several key structural features. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established pharmacophore in numerous biologically active compounds. ijabbr.com Its presence is often associated with a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com

The α,β-unsaturated carbonyl system within the butenoate chain is another critical determinant of bioactivity. This Michael acceptor can covalently interact with nucleophilic residues, such as cysteine, in target proteins, leading to the modulation of their function. This reactivity is a common mechanism for the biological effects of many natural and synthetic compounds.

Furthermore, the ethyl ester group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The ester functionality can be hydrolyzed by esterases in the body, potentially leading to the formation of the corresponding carboxylic acid, which may have a different biological activity profile.

Influence of Substituents on the Furan Ring and the Butenoate Chain on Molecular Properties

Systematic modifications of the furan ring and the butenoate chain can profoundly impact the molecular properties and, consequently, the biological activity of this compound analogues.

Substituents on the Furan Ring:

| Substituent on Furan Ring | Predicted Effect on Reactivity | Potential Impact on Biological Activity |

| Electron-withdrawing (e.g., -NO2, -CN) | Increased | Enhanced activity (e.g., cytotoxicity) |

| Electron-donating (e.g., -CH3, -OCH3) | Decreased | Altered activity profile |

| Bulky groups | Steric hindrance | Reduced binding affinity |

Modifications of the Butenoate Chain:

Alterations to the butenoate chain can also lead to significant changes in biological activity. For example, the replacement of the ethyl ester with other alkyl or aryl esters can modify the compound's lipophilicity and metabolic stability. Conversion of the ester to an amide or a carboxylic acid would introduce different hydrogen bonding capabilities and charge states, which could drastically alter the interaction with biological targets.

Furthermore, the geometry of the double bond (E vs. Z) is critical for maintaining the optimal conformation for biological activity. The (E)-configuration, as specified for the parent compound, likely provides a more planar and rigid structure, which is often favorable for receptor binding.

Conformational Dynamics and Their Impact on Bioactivity

The three-dimensional conformation of this compound is a key factor governing its interaction with biological macromolecules. The molecule possesses rotational freedom around the single bonds connecting the furan ring, the carbonyl group, and the butenoate chain. The preferred conformation in solution is likely to be one that minimizes steric hindrance and maximizes electronic conjugation.

Computational studies on similar α,β-unsaturated ketones have shown a preference for s-trans/s-cis conformations in solution. nih.gov The planarity of the molecule, facilitated by the conjugated system, is often essential for effective binding to the active site of a target protein. Any deviation from this planarity, caused by bulky substituents or unfavorable steric interactions, could lead to a decrease in biological activity. The conformational flexibility of the molecule allows it to adopt different shapes to fit into various binding pockets, which might explain the diverse biological activities observed for furan derivatives.

Rational Design Approaches for Developing Analogues with Enhanced Biological Efficacy and Selectivity

The development of analogues of this compound with improved therapeutic properties can be guided by rational design principles. Structure-based drug design, where the three-dimensional structure of the target protein is known, can be employed to design molecules that fit precisely into the active site and form specific interactions with key amino acid residues.

In the absence of a known target structure, ligand-based drug design strategies can be utilized. This approach involves building a pharmacophore model based on the structural features of known active compounds. This model can then be used to virtually screen for new molecules with similar properties. For instance, a pharmacophore model for furan-based inhibitors could include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (if amide analogues are considered), and an aromatic ring (the furan moiety).

Strategies for Analogue Design:

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or even a phenyl ring can help to probe the importance of the furan oxygen for activity and potentially improve pharmacokinetic properties.

Scaffold Hopping: This involves replacing the central furan-butenoate core with a different chemical scaffold that maintains the key pharmacophoric features in the correct spatial orientation.

Conformational Restriction: Introducing cyclic constraints or rigid linkers can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

By systematically applying these design principles, it is possible to develop novel analogues of this compound with enhanced biological efficacy and a more favorable selectivity profile, paving the way for new therapeutic agents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can accurately calculate a wide range of molecular properties. For (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and compute key electronic parameters.

These calculations yield insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. numberanalytics.com These descriptors provide a framework for understanding its chemical behavior. For instance, the electrophilicity index (ω) suggests the molecule's propensity to act as an electrophile, while chemical hardness (η) indicates its resistance to changes in its electron distribution. numberanalytics.com Such studies on related organic molecules show that these descriptors are invaluable for predicting reaction mechanisms and stability. ijsdr.org

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy stabilization upon accepting electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation would begin with the DFT-optimized structure placed in a simulation box, often filled with water molecules to mimic aqueous conditions. acs.org The system's trajectory—the positions and velocities of all atoms—is then calculated over a set period by solving Newton's equations of motion. Analysis of this trajectory reveals the molecule's dynamic behavior.

Key analyses include:

Conformational Analysis: By tracking bond rotations, one can identify the most stable and frequently occurring conformations of the molecule in solution. The planarity of the furan (B31954) ring and the enoate system, as well as the orientation of the ethyl ester group, would be of particular interest.

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the simulation time. A low and stable RMSD suggests the molecule maintains a consistent structure. acs.org

Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent. This allows for the detailed study of hydrogen bonds and other non-covalent interactions that stabilize the molecule in its environment.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

To study this compound, a researcher would first identify a potential protein target. The docking algorithm would then systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

The analysis of the top-ranked binding pose reveals specific ligand-protein interactions, such as:

Hydrogen Bonds: Between the carbonyl oxygens of the ligand and hydrogen-bond donor residues (e.g., Arginine, Serine) in the protein.

Hydrophobic Interactions: Involving the furan ring and the ethyl group with nonpolar residues (e.g., Leucine, Valine).

Pi-Pi Stacking: Possible interactions between the aromatic furan ring and aromatic residues like Phenylalanine or Tyrosine.

Subsequent MD simulations of the ligand-protein complex can then be performed to validate the stability of the predicted binding mode and refine the interaction analysis. nih.gov

When experimental data is available for a series of related compounds, molecular docking can provide a structural basis for their observed structure-activity relationships (SAR). For example, if a derivative of this compound with an additional hydroxyl group shows higher biological activity, docking might reveal that this new group forms a critical hydrogen bond with the target protein, thereby increasing binding affinity and potency. Conversely, if a bulkier substituent decreases activity, docking could show that this is due to a steric clash within the binding site. This process allows medicinal chemists to rationally design new compounds with improved properties. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a set of compounds and their biological activity. wikipedia.org The fundamental principle is that variations in a molecule's structural or physicochemical properties lead to corresponding changes in its biological effects. fiveable.me

The development of a QSAR model involves several key steps: libretexts.org

Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the biological activity. ijsdr.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation on a set of compounds not used in model training. ijsdr.org

Once validated, a QSAR model for a class of furan derivatives could be used to virtually screen and predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.orgnumberanalytics.com

Theoretical Prediction of Spectroscopic Signatures to Aid Structural Elucidation

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which is invaluable for confirming the structure of a newly synthesized compound. researchgate.net By comparing theoretically calculated spectra with experimental results, chemists can gain confidence in the identity and purity of their product.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org The calculated shieldings are typically scaled or referenced against a standard like Tetramethylsilane (TMS) to yield predicted chemical shifts. A good correlation between the predicted and experimental shifts provides strong evidence for the proposed structure. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. acs.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the molecule's functional groups. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of UV or visible light. acs.org The method predicts the absorption wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption peaks, helping to interpret the experimental UV-Vis spectrum. sapub.org

| Spectroscopic Technique | Parameter | Illustrative Experimental Value | Illustrative Theoretical (DFT) Value |

|---|---|---|---|

| ¹H NMR | Vinyl Proton (C=CH) | ~6.5-7.5 ppm | ~6.6-7.6 ppm |

| Furan Proton | ~6.5-7.8 ppm | ~6.6-7.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-190 ppm | ~164-189 ppm |

| Furan Carbon | ~110-155 ppm | ~111-156 ppm | |

| IR | C=O Stretch | ~1660-1720 cm⁻¹ | ~1670-1730 cm⁻¹ (scaled) |

| C=C Stretch | ~1620-1650 cm⁻¹ | ~1630-1660 cm⁻¹ (scaled) | |

| UV-Vis | π → π* transition (λmax) | ~280-320 nm | ~285-325 nm |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation General Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate, both ¹H and ¹³C NMR spectroscopy provide critical data for the assignment of its constitution and stereochemistry.

In a typical ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the protons offer a wealth of information. The ethyl ester group would be characterized by a quartet and a triplet, corresponding to the -CH₂- and -CH₃ protons, respectively. The protons of the furan (B31954) ring exhibit characteristic chemical shifts in the aromatic region. Crucially, the protons of the α,β-unsaturated system are diagnostic for the (E)-stereochemistry. The trans-configuration is confirmed by a large vicinal coupling constant (J), typically in the range of 15-18 Hz, between the two vinylic protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester functionalities would resonate at the downfield end of the spectrum. The carbons of the furan ring and the double bond would appear in the intermediate region, while the aliphatic carbons of the ethyl group would be found at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.2 | ~61 |

| Vinylic C-H (α to ester) | ~6.5 | ~120 |

| Vinylic C-H (β to ester) | ~7.5 | ~145 |

| Furan C-H | ~6.6 - 7.7 | ~112 - 153 |

| C=O (Ketone) | - | ~188 |

| C=O (Ester) | - | ~166 |

| Furan C (quaternary) | - | ~152 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong stretching vibrations (ν) of the two carbonyl groups (ketone and ester). The α,β-unsaturated ketone carbonyl typically appears at a lower wavenumber (around 1660-1680 cm⁻¹) compared to a saturated ketone, due to conjugation. The ester carbonyl stretch is expected in the region of 1710-1730 cm⁻¹. The C=C double bond of the enone system would give rise to a stretching band around 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the furan ring and the ethyl group, as well as C-O stretching bands for the ether linkage in the furan and the ester group, would be observable.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (α,β-unsaturated ketone) | 1660 - 1680 |

| C=O Stretch (ester) | 1710 - 1730 |

| C=C Stretch (alkene) | 1620 - 1640 |

| C-H Stretch (aromatic/vinylic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O Stretch (ester and furan) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be observed. The fragmentation of this molecular ion provides a unique fingerprint. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the ethyl group (-CH₂CH₃), and cleavage at the C-C bonds adjacent to the carbonyl groups. The furan ring can also undergo characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of this compound. By comparing the experimentally determined exact mass with the calculated mass for the proposed molecular formula (C₁₀H₁₀O₄), the identity of the compound can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation of compounds from a mixture and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of compounds like this compound.

In a research context, following the synthesis of this compound, HPLC or GC would be used to monitor the progress of the reaction and to determine the purity of the final product. A pure compound will ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate for HPLC; or column type, temperature program, and carrier gas flow rate for GC). These techniques are also crucial for the preparative separation of the target compound from any unreacted starting materials, byproducts, or stereoisomers.

Advanced Materials Science and Photophysical Property Investigations

Studies on Photoluminescence in Molecular Crystals of Related 2-Amino-4-oxobut-2-enoic Acid Derivatives

While direct studies on the photoluminescence of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate are not extensively documented in publicly available literature, significant research into structurally similar compounds, specifically 2-amino-4-oxobut-2-enoic acid derivatives, provides valuable insights. These derivatives are recognized as a cornerstone for developing highly photoluminescent organic crystals, which are crucial for organic optoelectronics and photonics. epstem.net

Research has demonstrated the ability to rationally design new organic crystals based on the 2-amino-4-oxobut-2-enoic acid backbone. By synthetically modifying the acid's structure, a series of organic crystals with high structural rigidity under ambient conditions has been achieved. epstem.net These crystals exhibit chemically tunable red photoemission, allowing for the fine-tuning of their functional properties. epstem.net A key finding is that the photoluminescent (PL) properties are retained when scaling from a single microcrystal to large-scale thin films, highlighting their potential as active components in both nano- and macro-scale optoelectronic devices. epstem.net

Further investigations into related compounds, such as 2-(2-(4-R-benzoyl)hydrazono)-4-oxobutanoic and 2-(thiophen-2-ylamino)-4-oxobut-2-enoic acids and their derivatives, have also revealed pronounced photoluminescent properties. epstem.net The synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been achieved, and these compounds undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which also exhibit notable anti-inflammatory activity. epstem.net

The following table summarizes the photophysical properties of some related 2-amino-4,6-diphenylnicotinonitriles, which share a similar structural scaffold and exhibit solvent-dependent fluorescence.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| 1 | Chloroform | 368 | 400 |

| 1 | Dichloromethane | 369 | 402 |

| 1 | Acetonitrile | 367 | 401 |

| 1 | Methanol | 367 | 404 |

| 1 | DMSO | 376 | 420 |

| 2 | Chloroform | 369 | 402 |

| 2 | Dichloromethane | 370 | 404 |

| 2 | Acetonitrile | 368 | 403 |

| 2 | Methanol | 368 | 406 |

| 2 | DMSO | 377 | 422 |

Table 1: Photophysical data for a selection of 2-amino-4,6-diphenylnicotinonitriles in various solvents, demonstrating the influence of the solvent environment on their fluorescence properties. nih.gov

Exploration of the Chemical Compound and Analogues in the Design of Functional Materials

Furan-containing compounds are increasingly explored for their utility in creating advanced functional materials and polymers. nih.gov The furan (B31954) ring is an electron-rich heterocycle that can impart unique electronic and photophysical properties to a π-conjugated system. nih.gov This makes furan derivatives, including this compound, attractive building blocks for organic functional materials. nih.govresearchgate.net

The synthesis of furan-based polymers and monomers is an active area of research, with a focus on creating materials with high thermal stability and chemical resistance. nih.gov For instance, furan derivatives are being investigated as components in biofuels and for developing sustainable alternatives to traditional plastics. nih.gov The rich reactivity of furan and its derivatives allows for their incorporation into a variety of polymer structures, leading to materials with high-added value. researchgate.net

In the context of small molecules, chalcones containing a furan ring are of particular interest. These compounds, chemically described as 1,3-diaryl-2-propen-1-ones, possess a ketoethylenic moiety that contributes to their diverse chemical reactivity and potential applications. nih.gov The furan moiety, with its high π-electron density, can interact with other molecules, making these compounds candidates for applications in areas like nonlinear optics. nih.gov

Research into Optical and Electronic Characteristics of the Chemical Compound and its Derivatives

The optical and electronic properties of this compound and its analogues are largely governed by the extended π-conjugation system formed by the furan ring, the enone bridge, and the aryl substituent. Theoretical studies on the closely related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, using Density Functional Theory (DFT), have provided valuable insights into its electronic structure. epstem.netnih.gov

These calculations have been used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and charge transfer properties of the molecule. The calculated dipole moment, polarizability, and hyperpolarizability shed light on the nonlinear optical (NLO) properties of these compounds. epstem.netnih.gov For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, a ground state dipole moment of 3.33 Debye was calculated, indicating a significant charge separation within the molecule. epstem.net

Experimental studies on various furan-chalcone derivatives have shown that their absorption and fluorescence characteristics are sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov The electronic spectra of these compounds typically exhibit multiple absorption bands, with the longest wavelength absorption being attributed to a charge transfer (CT) transition associated with the α,β-unsaturated carbonyl system. nih.gov The position and intensity of this CT band can be modulated by the solvent environment and the nature of substituents on the aromatic rings. nih.gov

The table below presents calculated electronic properties for the analogue (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one.

| Property | Calculated Value |

| HOMO Energy | -0.245 au |

| LUMO Energy | -0.084 au |

| Energy Gap (HOMO-LUMO) | 0.161 au |

| Dipole Moment | 3.33 Debye |

| Mean Polarizability (α) | 26.15 x 10-24 esu |

| First Hyperpolarizability (β) | 7.98 x 10-30 esu |

Table 2: Calculated electronic and nonlinear optical properties of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one using DFT/B3LYP/6-311++G(d,p) method. epstem.netnih.gov

Furthermore, research on charge transfer processes in furan has shown that electron transfer from the furan molecule to an interacting species is a key mechanism in various reactions. The main molecular orbitals involved in these charge transfer processes are located on the furan ring, specifically the π orbitals. This fundamental understanding of charge transfer is critical for designing furan-containing molecules with specific electronic functionalities for applications in organic electronics.

Future Directions and Emerging Research Avenues

Development of Eco-friendly and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate, future research will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves exploring alternative energy sources, safer solvents, and catalytic systems that minimize waste and energy consumption.

Key areas of focus will include:

Catalysis: Moving away from stoichiometric reagents towards catalytic methods is a primary goal. Research into the use of solid acid catalysts, enzymes, or transition metal catalysts could provide more sustainable alternatives to traditional methods. For instance, the use of bismuth(III) triflate (Bi(OTf)3) has been shown to be effective in the synthesis of furan-containing natural products, suggesting its potential applicability here. rsc.org

Renewable Feedstocks: The furan (B31954) moiety itself can be derived from renewable resources such as furfural (B47365), which is obtained from lignocellulosic biomass. Future synthetic strategies could aim to utilize these bio-based starting materials to produce this compound, thereby reducing the reliance on petrochemical feedstocks.

Alternative Reaction Conditions: The use of microwave irradiation, ultrasound, or mechanochemistry could offer significant advantages in terms of reduced reaction times and energy input compared to conventional heating.

| Sustainable Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for enzymes (e.g., lipases, esterases) that can catalyze the formation of the ester or key intermediates. |

| Flow Chemistry | Improved safety, better control over reaction parameters, ease of scalability. | Developing continuous flow processes for the synthesis of the target compound. |

| Green Solvents | Reduced environmental impact and toxicity. | Investigating the use of solvents like water, supercritical CO2, or bio-based solvents. |

Identification of Novel Biological Targets and Therapeutic Applications

The furan ring is a common motif in many biologically active compounds, and its presence in this compound suggests a potential for therapeutic applications. However, it is also known that the furan ring can be metabolized to reactive intermediates, which can lead to toxicity. nih.govnih.gov A crucial area of future research will be to elucidate the specific biological targets of this compound and to explore its therapeutic potential while carefully evaluating its safety profile.

Future investigations in this area should include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that interact with this compound.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to understand how the compound exerts its biological effects.

Exploration of Therapeutic Areas: Based on its structural similarity to other bioactive molecules, this compound could be screened for a wide range of activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. For instance, related furan derivatives have shown promise as analgesic and anticoagulant agents. researchgate.net

Integration with High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against specific biological targets. The integration of this compound and its future analogues into HTS campaigns will be essential for uncovering new therapeutic leads.

This integration will require:

Library Generation: The synthesis of a focused library of analogues based on the this compound scaffold. This will involve systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR).

Assay Development: The development of robust and sensitive assays that are compatible with HTS formats. These could be biochemical assays measuring enzyme activity or cell-based assays measuring a specific cellular response.

Data Analysis: The use of sophisticated data analysis tools to process the large datasets generated from HTS and to identify promising "hits" for further development.

Exploration of the Chemical Compound's Utility in Catalysis and Other Chemical Synthesis Applications

Beyond its potential biological activity, the unique chemical structure of this compound makes it an interesting building block for further chemical synthesis. The conjugated enone system and the furan ring offer multiple reactive sites for a variety of chemical transformations.

Future research could explore its use as:

A Dienophile in Diels-Alder Reactions: The electron-deficient double bond could react with dienes to form complex cyclic structures, which are common motifs in natural products.

A Michael Acceptor: The enone functionality is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles and the construction of more complex molecules.

A Precursor to Novel Heterocycles: The furan ring can undergo various transformations, such as ring-opening or cycloaddition reactions, to generate other heterocyclic systems.

| Synthetic Application | Key Reaction | Potential Products |

| Cycloadditions | Diels-Alder Reaction | Polycyclic compounds |

| Conjugate Addition | Michael Addition | Functionalized ketones and esters |

| Ring Transformations | Ring-opening/Rearrangement | Novel heterocyclic scaffolds |

Computational-Guided Design and Synthesis of Next-Generation Bioactive Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug design. These methods can be used to predict the biological activity and pharmacokinetic properties of molecules, thereby guiding the synthesis of more potent and selective analogues. For related compounds, molecular docking has been employed to understand their interaction with biological targets like cyclooxygenases. researchgate.net

Future computational studies on this compound could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of a series of analogues with their biological activity. This can help in predicting the activity of new, unsynthesized compounds.

Molecular Docking: Simulating the binding of the compound and its analogues to the active site of potential biological targets. This can provide insights into the key interactions that are responsible for binding and can guide the design of more potent inhibitors.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. This can help in prioritizing compounds with favorable drug-like properties for synthesis and further testing.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, chemistry, and materials science.

Q & A

Q. What are the established synthetic methodologies for preparing (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate?

The compound is typically synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde and ethyl acetoacetate. Reaction conditions (e.g., acidic/basic catalysts, solvent systems) are optimized to favor the (E)-isomer. For example, analogous syntheses of ethyl 2-oxo-4-phenylbutyrate involve refluxing in ethanol with piperidine as a catalyst, achieving yields >70% . Key parameters include:

- Temperature: 60–80°C

- Catalyst: Piperidine or acetic acid

- Solvent: Ethanol or THF Post-synthesis, the product is purified via recrystallization or column chromatography. Monitoring reaction progress with TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) ensures intermediate control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- Single-crystal X-ray diffraction (SC-XRD): Resolves the (E)-configuration and bond geometry (e.g., C=C bond length: ~1.34 Å; R factor: 0.061–0.071) .

- NMR Spectroscopy:

- 1H NMR: Vinyl protons show characteristic trans coupling (J = 12–16 Hz).

- 13C NMR: Carbonyl carbons (C=O) appear at δ 165–175 ppm.

- IR Spectroscopy: Conjugated ester C=O (~1700 cm⁻¹) and α,β-unsaturated ketone C=O (~1670 cm⁻¹) .

- Mass Spectrometry: HRMS confirms molecular ion [M+H]+ at m/z 224.08 (calculated for C₁₁H₁₂O₄) .

Q. How are the physical and chemical properties (e.g., solubility, stability) of this compound determined?

- Solubility: Tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis.

- Stability: Assessed under varying pH (2–12) and temperatures (4–40°C) using HPLC to monitor degradation (e.g., half-life >48 hours at 25°C in dark conditions) .

- Thermal Analysis: TGA/DSC reveals decomposition onset at ~200°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis to favor the (E)-isomer?

The (E)-configuration is favored by:

- Kinetic vs. thermodynamic control: Prolonged reaction times under mild basic conditions (e.g., NaOAc) stabilize the conjugated enone system.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance resonance stabilization of the transition state.

- Catalyst selection: Lewis acids (e.g., ZnCl₂) promote regioselective enolate formation . SC-XRD data confirm stereochemical purity (>95% (E)) when using ethanol/piperidine at 70°C .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation: Correlate NMR coupling constants (J values) with SC-XRD dihedral angles. For example, a J value of 15.8 Hz corresponds to a trans C=C bond angle of 178° .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR bands, reducing ambiguity .

- Crystallographic refinement: Use high-resolution SC-XRD (data-to-parameter ratio >12:1) to resolve disorder in electron density maps .

Q. How does the furan substituent influence the compound’s electronic properties and reactivity?

- Electronic effects: The furan ring’s electron-rich π-system conjugates with the α,β-unsaturated ester, lowering the LUMO energy (calculated ΔLUMO = −1.2 eV vs. phenyl analogs) and enhancing electrophilicity .

- Reactivity: Furan participates in Diels-Alder reactions, enabling applications in heterocyclic synthesis. Kinetic studies show a reaction rate increase of 3× with furan vs. non-conjugated systems .

- Stability: Furan’s oxygen lone pairs may accelerate hydrolysis under acidic conditions, necessitating pH-neutral storage .

Q. How should experimental protocols be designed to minimize degradation during long-term studies?

- Sample handling: Store solutions at −20°C with desiccants to reduce hydrolysis.

- Real-time monitoring: Use UV-Vis spectroscopy (λmax = 260 nm) to track degradation (e.g., <5% loss over 24 hours at 4°C) .

- Stabilizers: Add radical scavengers (e.g., BHT) to autoxidation-prone samples.

- Protocol validation: Replicate conditions from stability studies on analogous esters, such as ethyl 2-oxocyclopentanecarboxylate .

Methodological Considerations

- Data presentation: Include processed data tables in answers (e.g., NMR shifts, SC-XRD parameters) to support reproducibility.

- Critical analysis: Address uncertainties (e.g., ±0.01 Å in bond lengths) when interpreting crystallographic data .

- Ethical compliance: Follow safety protocols for handling organic solvents and reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.